molecular formula C2H5NO B12728054 (Z)-acetaldehyde oxime CAS No. 5775-72-4

(Z)-acetaldehyde oxime

Cat. No.: B12728054
CAS No.: 5775-72-4
M. Wt: 59.07 g/mol
InChI Key: FZENGILVLUJGJX-IHWYPQMZSA-N
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Description

Acetaldoxime, also known as acetaldehyde oxime or ethanal oxime, is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is widely used in chemical synthesis. Acetaldoxime typically appears as a colorless liquid or a white solid and can form two different needle-like crystal structures. It is known for its pungent odor and high flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldoxime can be synthesized by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide (CaO) as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions has also been reported to give quantitative yields .

Industrial Production Methods: A green synthesis method involves the ammoximation of acetaldehyde using titanium silicalite-1 (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant. This method offers high selectivity and conversion rates, making it suitable for industrial production .

Types of Reactions:

Common Reagents and Conditions:

    n-Butyllithium: Used for deprotonation in alkylation reactions.

    Nickel (II) acetate or silica gel: Catalysts for rearrangement to acetamide.

    N-chlorosuccinimide or chlorine gas: Reagents for chlorination reactions.

Major Products:

    α-Alkylated (Z)-oximes: From alkylation reactions.

    Acetamide: From rearrangement reactions.

    Acetonitrile N-oxide: From chlorination reactions.

Mechanism of Action

The mechanism of action of acetaldoxime involves its conversion to hydroxylamine (NH₂OH) through oxidation by TS-1/H₂O₂. The hydroxylamine then reacts with acetaldehyde to form acetaldoxime. This process is crucial in the ammoximation reaction, where acetaldoxime serves as an intermediate . The reaction follows the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) mechanisms, where NH₃ is first oxidized to NH₂OH, which then reacts with acetaldehyde .

Comparison with Similar Compounds

    Methanal oxime (Formaldoxime): Similar in structure but derived from formaldehyde.

    Butanal oxime: Derived from butanal and used in similar chemical synthesis processes.

    Benzaldoxime: Derived from benzaldehyde and used in the synthesis of various organic compounds.

Uniqueness of Acetaldoxime: Acetaldoxime is unique due to its simple structure and versatility in chemical reactions. It serves as a key intermediate in the synthesis of various compounds and has applications across multiple fields, including chemistry, biology, medicine, and industry .

Properties

CAS No.

5775-72-4

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

IUPAC Name

(NZ)-N-ethylidenehydroxylamine

InChI

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2-

InChI Key

FZENGILVLUJGJX-IHWYPQMZSA-N

Isomeric SMILES

C/C=N\O

Canonical SMILES

CC=NO

boiling_point

115 °C

Color/Form

Needles
Two crystalline modifications, alpha-form and beta-form

density

0.9656 at 20 °C/4 °C

flash_point

Flash point < 22 °C

melting_point

45 °C
Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form

physical_description

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C.
Two crystalline modifications, alpha and beta;  [Merck Index] Colorless liquid with a pungent odor;  Two crystalline modifications with mp = 12 and 46.5 deg C;  [CAMEO] Liquid;  [IUCLID]

solubility

Very soluble in water
Very soluble in alcohol, ether
Miscible with ethanol, ethe

vapor_pressure

7.71 [mmHg]
9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/;  5.0 mm Hg at 25 °C /Extrapolated to solid/

Origin of Product

United States

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